1-[2-Amino-1-(p-tolyl)ethyl]pyrrolidine-3-carboxylic acid;dihydrochloride
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Overview
Description
1-[2-Amino-1-(p-tolyl)ethyl]pyrrolidine-3-carboxylic acid;dihydrochloride is a complex organic compound with significant potential in various scientific fields. This compound features a pyrrolidine ring, an amino group, and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Amino-1-(p-tolyl)ethyl]pyrrolidine-3-carboxylic acid;dihydrochloride typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Amino Group: Amination reactions are employed to introduce the amino group at the desired position.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[2-Amino-1-(p-tolyl)ethyl]pyrrolidine-3-carboxylic acid;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are commonly employed.
Major Products:
Oxidation Products: Nitro derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-Amino-1-(p-tolyl)ethyl]pyrrolidine-3-carboxylic acid;dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-Amino-1-(p-tolyl)ethyl]pyrrolidine-3-carboxylic acid;dihydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s reactivity and interactions.
Comparison with Similar Compounds
1-[2-Amino-1-(p-tolyl)ethyl]pyrrolidine-3-carboxylic acid: Lacks the dihydrochloride component.
1-[2-Amino-1-(p-tolyl)ethyl]pyrrolidine-3-carboxylic acid;monohydrochloride: Contains only one hydrochloride group.
Uniqueness: 1-[2-Amino-1-(p-tolyl)ethyl]pyrrolidine-3-carboxylic acid;dihydrochloride is unique due to its dual hydrochloride groups, which can enhance its solubility and reactivity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H22Cl2N2O2 |
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Molecular Weight |
321.2 g/mol |
IUPAC Name |
1-[2-amino-1-(4-methylphenyl)ethyl]pyrrolidine-3-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C14H20N2O2.2ClH/c1-10-2-4-11(5-3-10)13(8-15)16-7-6-12(9-16)14(17)18;;/h2-5,12-13H,6-9,15H2,1H3,(H,17,18);2*1H |
InChI Key |
ZLHKABUNGKZPMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CN)N2CCC(C2)C(=O)O.Cl.Cl |
Origin of Product |
United States |
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